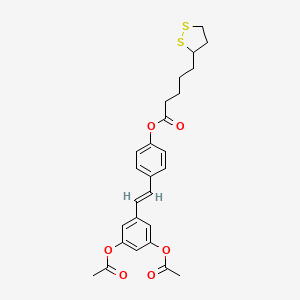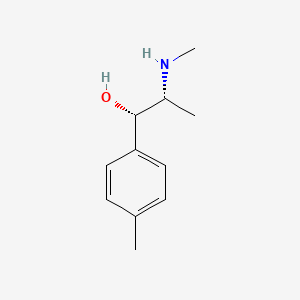
4-Methylracephedrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It’s worth noting that very few articles have been published specifically on this compound .
4-Methylracephedrine: belongs to the class of organic compounds known as phenylpropanes. These compounds contain a phenylpropane moiety.
Preparation Methods
- The synthetic route for 4-Methylracephedrine involves several steps:
- Start with butanone (also known as methyl ethyl ketone ).
- React butanone with ethyl nitrite to form butanone oxime .
- Reduce butanone oxime to obtain This compound .
- Industrial production methods may vary, but the above steps outline the basic synthesis.
Chemical Reactions Analysis
- 4-Methylracephedrine can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions:
Oxidation: Can be oxidized using reagents like or .
Reduction: Reduction can be achieved using or .
Substitution: Undergoes substitution reactions with halogens (e.g., or ).
- Major products formed depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other compounds.
Biology: Investigated for potential pharmacological effects.
Medicine: Limited research, but it may have applications in cardiovascular health.
Industry: Not widely used industrially due to its limited availability.
Mechanism of Action
- The exact mechanism remains unclear due to the lack of extensive studies.
- It likely interacts with receptors or enzymes involved in cardiovascular function.
Comparison with Similar Compounds
- Similar compounds include ephedrine , pseudoephedrine , and methamphetamine .
4-Methylracephedrine: is unique due to its specific structure.
Properties
CAS No. |
122272-56-4 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1S,2R)-2-(methylamino)-1-(4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-4-6-10(7-5-8)11(13)9(2)12-3/h4-7,9,11-13H,1-3H3/t9-,11-/m1/s1 |
InChI Key |
DUESQFQLBNOCIT-MWLCHTKSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]([C@@H](C)NC)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide](/img/structure/B12784827.png)
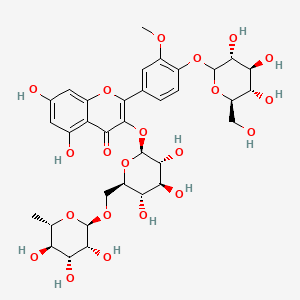

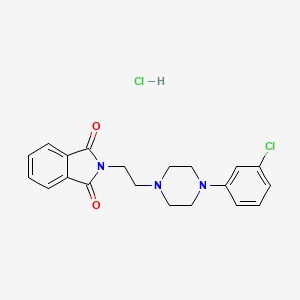
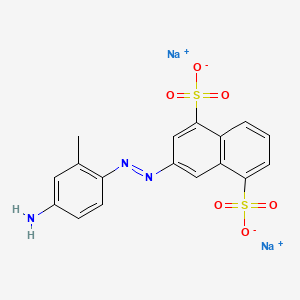
![Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-](/img/structure/B12784853.png)
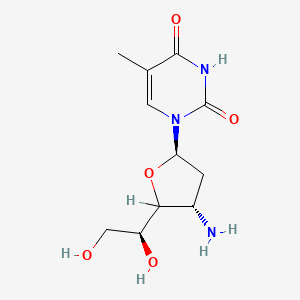
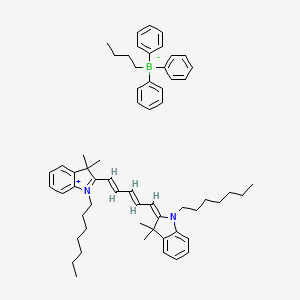


![potassium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12784880.png)
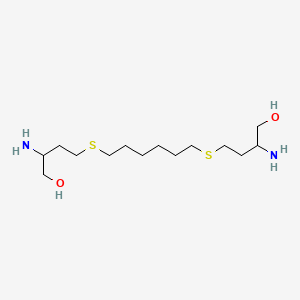
![[(3S,3aR,6S,6aS)-3-(dimethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784889.png)
